molecular formula C12H2BrF17S B15167359 2-Bromo-4-(heptadecafluorooctyl)thiophene CAS No. 426258-05-1

2-Bromo-4-(heptadecafluorooctyl)thiophene

Cat. No.: B15167359
CAS No.: 426258-05-1
M. Wt: 581.09 g/mol
InChI Key: FQWJUMHWOSTWTK-UHFFFAOYSA-N
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Description

2-Bromo-4-(heptadecafluorooctyl)thiophene (CAS 426258-05-1, PubChem CID: 71361823) is a specialized brominated thiophene derivative engineered for advanced materials science and organic synthesis. Its core structure integrates a reactive bromine atom on the thiophene ring with a lengthy heptadecafluorooctyl chain, making it a particularly valuable per- and polyfluoroalkyl substance (PFAS) building block . The compound is primarily utilized as a key precursor in the development of fluorinated conjugated polymers and organic semiconductors. The bromine moiety serves as a reactive handle for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the incorporation of the highly fluorinated side chain into larger π-conjugated systems . This fluorinated chain is critical for tuning the electronic properties, thermal stability, and hydrophobicity of the resulting materials, which are explored for use in organic photovoltaics (OPVs), field-effect transistors (OFETs), and other electronic devices.Researchers value this compound for its ability to impart unique characteristics derived from the synergistic effect between the electron-rich thiophene heterocycle and the strongly electron-withdrawing fluoroalkyl group. This combination can lead to enhanced intermolecular interactions and optimized energy levels in semiconducting polymers. Furthermore, the presence of the bromine atom allows for controlled, step-wise polymerization or further functionalization, offering significant synthetic flexibility . As with many specialized PFAS compounds, comprehensive hazard data for this specific molecule may be limited; a full toxicological and ecotoxicological profile has not been fully established . This product is intended for research applications by qualified laboratory personnel and is designated For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

426258-05-1

Molecular Formula

C12H2BrF17S

Molecular Weight

581.09 g/mol

IUPAC Name

2-bromo-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)thiophene

InChI

InChI=1S/C12H2BrF17S/c13-4-1-3(2-31-4)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h1-2H

InChI Key

FQWJUMHWOSTWTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Bromo 4 Heptadecafluorooctyl Thiophene

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In thiophenes, these reactions generally proceed more readily than on benzene (B151609) due to the electron-rich nature of the heterocycle, with a preference for substitution at the 2- and 5-positions. However, the substituents on the 2-bromo-4-(heptadecafluorooctyl)thiophene molecule significantly modify this inherent reactivity.

The thiophene ring in this compound is significantly deactivated towards electrophilic attack. This deactivation arises from the potent electron-withdrawing effects of both the bromine atom and the heptadecafluorooctyl chain.

Heptadecafluorooctyl Group (C8F17): Perfluoroalkyl chains are among the strongest electron-withdrawing groups due to the high electronegativity of fluorine atoms. This powerful inductive effect (-I) drastically reduces the electron density of the thiophene ring, making it much less nucleophilic and therefore less reactive towards electrophiles.

The combined influence of these two deactivating groups renders the thiophene nucleus in this molecule significantly less reactive than unsubstituted thiophene.

The regioselectivity of subsequent electrophilic substitutions is directed by the existing substituents. In a 2,4-disubstituted thiophene, the only available position for substitution is the 5-position, as the 3-position is sterically hindered and electronically disfavored.

Directing Effects: The bromine atom is an ortho, para-director. In the context of the thiophene ring, this translates to directing incoming electrophiles to the adjacent vacant position, which is the 3-position, and the more distant 5-position. The perfluoroalkyl group is a meta-director due to its strong deactivating nature.

Outcome: The vacant 5-position is electronically favored for substitution. Attack at this position can be stabilized by resonance involving the sulfur atom. Therefore, any successful electrophilic aromatic substitution on this compound, such as nitration or further halogenation, would be expected to occur exclusively at the 5-position. For instance, bromination with N-bromosuccinimide (NBS) would yield 2,5-dibromo-4-(heptadecafluorooctyl)thiophene.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecular architectures. The electron-deficient nature of the thiophene ring can facilitate the initial oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound with an organic halide. For this compound, this reaction enables the introduction of various aryl and alkyl groups at the 2-position. A typical reaction involves a palladium catalyst, a phosphine ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Thiophene Analogs

Coupling Partner Catalyst / Ligand Base Solvent Temperature Yield Reference
Arylboronic acid Pd(PPh3)4 K3PO4 1,4-Dioxane/H2O 90 °C Moderate to Excellent nih.gov
Heteroarylboronic acid Pd(OAc)2 / SPhos K3PO4 n-Butanol 100 °C Good to Excellent Analogous Systems
Alkylboronic acid Pd(dppf)Cl2 Cs2CO3 Toluene/H2O 100 °C Good Analogous Systems

Besides the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling methods can be employed to functionalize the C-Br bond.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgBr) as the coupling partner. It is often catalyzed by nickel complexes, such as Ni(dppp)Cl2. The reaction is typically fast and efficient but can be sensitive to functional groups that are incompatible with the highly reactive Grignard reagent. jcu.edu.au

Negishi Coupling: In this method, an organozinc reagent (R-ZnX) is used. Negishi couplings are known for their high functional group tolerance and are catalyzed by palladium or nickel complexes.

Stille Coupling: The Stille reaction involves the use of an organotin reagent (R-SnBu3). A key advantage is its excellent functional group tolerance and the stability of the organostannane reagents. wikipedia.orgharvard.edu A significant drawback is the toxicity of the tin compounds.

Table 2: Overview of Cross-Coupling Methodologies for Bromo-Thiophenes

Reaction Organometallic Reagent Typical Catalyst Key Advantages
Kumada R-MgX Ni(dppp)Cl2 High reactivity
Negishi R-ZnX Pd(PPh3)4 Good functional group tolerance
Stille R-SnR'3 Pd(PPh3)4 Excellent functional group tolerance, air/moisture stable reagents

Reactivity of the Perfluoroalkyl Chain

The heptadecafluorooctyl chain is generally considered to be chemically inert under most conditions used to modify the thiophene ring. The carbon-fluorine bond is exceptionally strong, making the chain resistant to many chemical transformations. The perfluoroalkyl group does not typically participate in the cross-coupling or electrophilic substitution reactions occurring on the aromatic ring. Its primary role is to modify the electronic properties of the molecule, imparting properties such as high thermal stability, chemical resistance, and unique solubility characteristics (e.g., fluorous phase solubility). Under very harsh conditions or specific radical or reductive pathways, C-F bond activation could potentially occur, but such reactions are outside the scope of standard synthetic transformations of the thiophene core.

Exploration of Reductive Defluorination Pathways

The carbon-fluorine (C-F) bond is among the strongest single bonds in organic chemistry, rendering the heptadecafluorooctyl chain of this compound exceptionally resistant to cleavage. illinois.edunih.gov However, several strategies have been explored for the reductive defluorination of perfluoroalkyl substances (PFAS), which could potentially be applied to this compound. These methods typically involve potent reducing agents, specialized catalysts, or photochemical activation to overcome the high energy barrier of C-F bond scission. osaka-u.ac.jp

Potential Reductive Defluorination Approaches:

Strong Reducing Agents: The use of powerful reductants is a primary strategy for cleaving C-F bonds. osaka-u.ac.jp While specific conditions for this compound have not been documented, related studies on other PFAS demonstrate the principle.

Photochemical Methods: Ultraviolet (UV) light, in combination with a mediating agent, has been shown to induce defluorination in some PFAS. For instance, PFOA has been successfully defluorinated using UV treatment in the presence of potassium iodide under anaerobic conditions. nih.gov

Catalytic Systems: Certain transition metal complexes and other catalysts have been investigated for their ability to facilitate the reductive dehalogenation of organohalides, including fluorinated compounds.

Reductive Defluorination Method General Conditions Potential Outcome for Perfluoroalkyl Chains Reference
Strong ReductantsUse of highly reactive reducing species.Stepwise or partial removal of fluorine atoms. osaka-u.ac.jp
Photochemical (UV-mediated)UV irradiation, often with a mediator like potassium iodide, under specific pH and atmospheric conditions.Can lead to significant defluorination rates for some PFAS. nih.gov
Microbial Reductive DefluorinationAnaerobic conditions with specific microbial communities.Demonstrated for some smaller perfluorinated compounds, but challenging for long chains. illinois.edunih.govehs-support.com illinois.edunih.govehs-support.com

It is crucial to emphasize that the data in this table represents general findings for various PFAS and not specific experimental results for this compound.

Stability and Inertness in various Chemical Environments

The presence of the heptadecafluorooctyl group confers a high degree of chemical stability and inertness to this compound. The strong C-F bonds and the shielding effect of the fluorine atoms protect the carbon backbone from chemical attack. nih.gov This stability is a hallmark of per- and polyfluoroalkyl substances. nih.gov

Thermal Stability:

Perfluoroalkyl substances are known for their high thermal stability. Studies on compounds with similar perfluoroalkyl chains, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), indicate that significant thermal decomposition occurs only at elevated temperatures. For instance, the decomposition of PFOA on granular activated carbon has been observed to start at temperatures as low as 200°C, while PFOS requires much higher temperatures (≥450°C) for decomposition. pfascentral.orgund.edubohrium.com It can be inferred that this compound would exhibit considerable thermal stability, likely requiring high temperatures for degradation.

Chemical Stability:

The perfluoroalkyl chain is resistant to attack by most acids, bases, oxidizing agents, and reducing agents under typical laboratory conditions. The thiophene ring, while generally susceptible to electrophilic substitution, is deactivated by the electron-withdrawing nature of the perfluoroalkyl group, which can influence its reactivity. The stability of related heterocyclic compounds like furans has been shown to be dependent on the solvent and the presence of acidic or basic conditions. nih.govresearchgate.net

Environment General Stability of Perfluoroalkylated Aromatics Potential Effect on this compound Reference
Acidic Conditions Generally stable, though extreme conditions can affect certain functional groups.The perfluoroalkyl chain is expected to be highly resistant. The thiophene ring's reactivity may be altered. nih.govresearchgate.net
Basic Conditions Generally stable, but strong bases at high temperatures can initiate decomposition in some PFAS.The perfluoroalkyl chain is anticipated to be inert under most basic conditions. The bromo-substituent on the thiophene ring could potentially undergo nucleophilic substitution under harsh conditions. nih.gov
Oxidizing Environments Highly resistant to oxidation due to the strength of the C-F bonds.The perfluoroalkyl chain is expected to be very stable towards common oxidizing agents.
Reducing Environments Resistant to reduction, requiring powerful reducing agents for C-F bond cleavage.As discussed in the reductive defluorination section, the perfluoroalkyl chain is highly resistant to reduction. osaka-u.ac.jp

This table provides a generalized overview based on the known chemistry of perfluoroalkyl substances and thiophene derivatives. Specific experimental data for this compound is not available in the cited literature.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Heptadecafluorooctyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For a molecule with the complexity of 2-Bromo-4-(heptadecafluorooctyl)thiophene, a combination of one-dimensional and two-dimensional NMR techniques is indispensable.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Positional Assignment

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are pivotal in confirming the molecular structure and assigning the precise positions of atoms within this compound.

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple, primarily showing signals corresponding to the protons on the thiophene (B33073) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the bulky, electron-rich heptadecafluorooctyl group. The proton at the 5-position would likely appear as a singlet, while the proton at the 3-position, if present and not substituted, would show coupling to the adjacent proton.

¹³C NMR: The carbon-13 NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atoms of the thiophene ring will resonate in the aromatic region, with their chemical shifts significantly affected by the attached bromo and perfluorooctyl substituents. The numerous carbon atoms within the heptadecafluorooctyl chain will exhibit a series of signals in the aliphatic region, with the chemical shifts of carbons closer to the fluorine atoms being shifted downfield.

¹⁹F NMR: Given the presence of the heptadecafluorooctyl chain, fluorine-19 NMR spectroscopy is a particularly powerful tool. With a 100% natural abundance and a large chemical shift range, ¹⁹F NMR provides high sensitivity and resolution. The spectrum is expected to show a series of complex multiplets corresponding to the different fluorine environments along the perfluorinated chain. The chemical shifts and coupling patterns would be characteristic of a -CF₂- chain, with distinct signals for the terminal -CF₃ group and the CF₂ groups adjacent to the thiophene ring.

Interactive Data Table: Predicted NMR Chemical Shifts

NucleusPredicted Chemical Shift Range (ppm)MultiplicityNotes
¹H (Thiophene H-5)7.0 - 7.5sInfluenced by bromine and perfluorooctyl group.
¹³C (Thiophene C-2)110 - 120sCarbon bearing the bromine atom.
¹³C (Thiophene C-3)125 - 135dCH group on the thiophene ring.
¹³C (Thiophene C-4)140 - 150sCarbon attached to the perfluorooctyl group.
¹³C (Thiophene C-5)120 - 130dCH group on the thiophene ring.
¹⁹F (-CF₃)-80 to -85tTerminal trifluoromethyl group.
¹⁹F (-CF₂-)-110 to -130mMultiple overlapping multiplets for the chain.

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC) for Complex Structure Analysis

To decipher the complex spin systems and establish connectivity within this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. In this molecule, it would primarily confirm the through-bond connectivity of the thiophene ring protons, if more than one is present.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, typically ¹³C. An HSQC or HMQC spectrum would definitively link the proton signals of the thiophene ring to their corresponding carbon signals, aiding in the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range correlations (typically 2-3 bonds) between protons and carbons. It would be invaluable in confirming the attachment of the heptadecafluorooctyl chain to the C-4 position of the thiophene ring by showing correlations between the thiophene protons and the carbons of the perfluoroalkyl chain.

Electron Spectroscopy and Ionization Studies

Electron spectroscopy techniques provide insights into the electronic structure of molecules by analyzing the energies of electrons ejected upon ionization.

Photoelectron Spectroscopy for Valence Electronic Structure Determination

Photoelectron spectroscopy (PES) probes the energies of valence electrons, offering a direct experimental measure of molecular orbital energies. The photoelectron spectrum of this compound would exhibit a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The spectrum would be characterized by ionizations from the π-orbitals of the thiophene ring, the lone pairs of the sulfur and bromine atoms, and the σ-orbitals of the carbon-carbon and carbon-fluorine bonds. The high degree of fluorination is expected to significantly lower the energies of the molecular orbitals compared to unsubstituted thiophene.

Double Photoionization Studies of Halogenated Thiophenes

Double photoionization spectroscopy involves the ejection of two electrons by a single photon, providing information on electron correlation effects. Studies on thiophene and its bromine-substituted derivatives have shown that the double ionization spectra can be interpreted in detail with the aid of theoretical calculations. aip.orgnih.gov For this compound, such a study would reveal the energies of dicationic states and provide a deeper understanding of the electronic interactions within this complex molecule. The presence of the bromine atom is expected to introduce characteristic features in the double ionization spectrum. aip.org

Vibrational Spectroscopy

The vibrational spectrum of this compound is expected to be rich and complex. The key vibrational modes would include:

Thiophene Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes characteristic of the thiophene moiety. The positions of these bands would be shifted due to the heavy bromine and perfluorooctyl substituents.

C-Br Stretch: A characteristic low-frequency vibration corresponding to the carbon-bromine bond.

C-F Stretches: Intense and characteristic absorption bands in the infrared spectrum in the region of 1100-1300 cm⁻¹, arising from the numerous C-F bonds in the heptadecafluorooctyl chain.

Alkyl Chain Vibrations: C-C stretching and deformation modes of the perfluorinated carbon backbone.

Infrared and Raman spectroscopy have been used to investigate the vibrational assignments for 2-bromothiophene. doi.org By comparing the spectrum of the target molecule to that of simpler, related compounds, a detailed assignment of the observed vibrational bands can be achieved, further confirming its molecular structure.

Interactive Data Table: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)SpectroscopyNotes
Thiophene C-H Stretch3100 - 3000IR, Raman
Thiophene C=C Stretch1600 - 1400IR, RamanMultiple bands expected.
C-F Stretch1300 - 1100IRVery strong and broad absorptions.
C-S Stretch850 - 600IR, Raman
C-Br Stretch600 - 500IR, Raman

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components: the thiophene ring, the carbon-bromine bond, and the perfluorooctyl chain.

Expected Characteristic Absorptions:

Thiophene Ring Vibrations: The aromatic thiophene ring would exhibit several characteristic bands. C-H stretching vibrations of the aromatic protons on the thiophene ring would typically appear in the region of 3100-3000 cm⁻¹. C=C stretching vibrations within the ring are expected to produce absorptions in the 1600-1400 cm⁻¹ range. The C-S stretching vibration, characteristic of the thiophene heterocycle, would likely be observed at lower frequencies.

Carbon-Bromine (C-Br) Stretching: The presence of the bromine atom attached to the thiophene ring would be indicated by a C-Br stretching vibration. This absorption is typically found in the fingerprint region of the IR spectrum, generally between 600 and 500 cm⁻¹.

Perfluorooctyl Chain Vibrations: The heptadecafluorooctyl (C₈F₁₇) group would dominate a significant portion of the IR spectrum. Strong absorption bands corresponding to C-F stretching vibrations are expected in the region of 1300-1100 cm⁻¹. The high electronegativity of fluorine and the large number of C-F bonds would make these peaks particularly intense.

Hypothetical IR Data Table:

Functional Group Expected Absorption Range (cm⁻¹)
Thiophene C-H Stretch3100 - 3000
Thiophene C=C Stretch1600 - 1400
C-F Stretch1300 - 1100
Thiophene C-S StretchLower frequency region
C-Br Stretch600 - 500

This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

Raman Spectroscopy for Molecular Vibrations and Structure-Property Correlations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric molecular features.

Expected Raman Spectral Features:

Thiophene Ring Modes: The symmetric stretching vibrations of the thiophene ring are typically strong in the Raman spectrum. These would provide insights into the electronic structure and conjugation within the aromatic system.

C-S and C-Br Vibrations: The C-S and C-Br bonds would also exhibit characteristic Raman signals, which can be correlated with bond strength and molecular environment.

Perfluorooctyl Chain Modes: The C-C and C-F bonds within the perfluorooctyl chain would give rise to a series of Raman bands. The analysis of these modes could provide information about the conformational order of the fluoroalkyl chain.

A detailed analysis correlating the Raman shifts to specific molecular vibrations would allow for a deeper understanding of the structure-property relationships of this compound, particularly in relation to its potential applications in materials science where molecular organization is crucial.

Computational and Theoretical Investigations of 2 Bromo 4 Heptadecafluorooctyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 2-Bromo-4-(heptadecafluorooctyl)thiophene from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, orbital energies, and other key parameters.

Theoretical studies on related fluorinated thiophenes demonstrate that the geometry of the thiophene (B33073) ring itself is not drastically altered, but the side chain introduces significant steric and electronic effects. nih.gov DFT calculations would predict bond lengths, bond angles, and dihedral angles. For instance, the C-S and C-C bond lengths within the thiophene ring are expected to be in ranges typical for substituted thiophenes. The orientation of the perfluoroalkyl chain relative to the thiophene ring is a critical parameter that affects molecular packing and, consequently, material properties.

ParameterTypical Calculated Value Range for Substituted Thiophenes
C-S Bond Length1.70 - 1.75 Å
C=C Bond Length1.37 - 1.39 Å
C-C Bond Length1.41 - 1.43 Å
C-Br Bond Length~1.85 - 1.90 Å

Note: The data in this table represents typical values for substituted thiophenes based on DFT calculations and is intended to be illustrative for this compound.

DFT calculations are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data from techniques like FT-IR and UV-Vis spectroscopy to validate the computational model. mdpi.com Vibrational frequencies calculated using DFT can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. For this compound, characteristic vibrational modes would include C-H stretching, C-S stretching of the thiophene ring, C-Br stretching, and various vibrations associated with the C-F bonds of the perfluoroalkyl chain.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). These calculations provide information on the energies of electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which corresponds to the longest wavelength absorption peak (λmax). e3s-conferences.org

Electronic Properties and Charge Carrier Behavior

Understanding the electronic properties of this compound is crucial for its potential application in organic electronics. Computational methods provide direct access to key electronic parameters.

The energies of the frontier molecular orbitals, HOMO and LUMO, are critical in determining the electronic behavior of a molecule. DFT calculations are routinely used to compute these energies. rdd.edu.iq The HOMO-LUMO energy gap (Eg) is a key parameter that influences the material's color, conductivity, and stability. A smaller gap generally implies higher reactivity and easier electronic excitation.

Ionization Potential (IP): The energy required to remove an electron from the HOMO. It is often estimated using the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added to the LUMO. It can be estimated by the negative of the LUMO energy (-ELUMO).

The presence of the electron-withdrawing heptadecafluorooctyl group is expected to significantly lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. nih.govacs.org This effect is crucial for designing materials with specific electronic characteristics.

PropertyPredicted Effect of Heptadecafluorooctyl and Bromo SubstitutionTypical Calculated Values for Similar Fluorinated Thiophenes (eV)
HOMO EnergyLowered (stabilized)-6.0 to -7.0
LUMO EnergySignificantly Lowered (stabilized)-2.5 to -3.5
HOMO-LUMO Gap (Eg)Relatively Large3.0 to 4.0
Ionization Potential (IP)Increased6.0 to 7.0
Electron Affinity (EA)Increased2.5 to 3.5

Note: The values in this table are illustrative, based on computational studies of oligothiophenes with perfluoroalkyl substituents, and represent expected trends for this compound. acs.org

The strong electron-withdrawing nature of the perfluoroalkyl chain is a key design element for achieving n-type (electron-transporting) behavior in organic semiconductors. acs.org By significantly lowering the LUMO energy level, the injection and transport of electrons are facilitated. Computational studies on perfluoroalkyl-substituted oligothiophenes have shown that this substitution pattern effectively creates materials with n-type characteristics. acs.orgnih.gov The bromine atom also contributes to the electron-withdrawing effect, further enhancing the potential for n-type conductivity. DFT calculations of the electron affinity and reorganization energy upon electron injection can provide quantitative insights into the n-type character of this compound.

Intermolecular Interactions and Adsorption Phenomena

In the solid state, the performance of an organic electronic material is heavily dependent on how the molecules pack together. Intermolecular interactions dictate the degree of orbital overlap between adjacent molecules, which is crucial for efficient charge transport. For this compound, several types of intermolecular interactions are expected:

π-π Stacking: The thiophene rings can stack on top of each other, facilitating charge transport. The presence of the bulky side chain can, however, influence the stacking distance and geometry. rsc.org

Halogen Bonding: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can influence crystal packing.

Fluorophilic/Fluorophobic Interactions: The large perfluorinated chain will likely lead to phase segregation in the solid state, with the fluorinated chains interacting with each other and separating from the aromatic cores. This can lead to the formation of well-ordered lamellar structures. nih.gov

Computational studies on similar molecules often use methods like dispersion-corrected DFT to model these weak interactions accurately. nih.gov Such calculations can predict the most stable crystal packing arrangements and provide insights into the pathways for charge transport through the material. The adsorption behavior of this molecule on various surfaces, which is important for device fabrication, can also be modeled computationally to understand the molecule-substrate interactions.

Quantum Chemical Studies on Adsorption onto Surfaces and Nanoclusters

A study on the adsorption of thiophene and fluorinated thiophenes on an Mg₄O₄ cluster revealed that the presence of fluorine substituents significantly influences the adsorption energy and thermodynamics. tandfonline.com The research indicated that thiophene exhibits stronger adsorption compared to its fluorinated counterparts. tandfonline.com This trend is associated with the bond length between the sulfur atom of the thiophene ring and the magnesium atom of the cluster (Mg…S), which is shorter for the non-fluorinated thiophene. tandfonline.com

These findings suggest that the heptadecafluorooctyl chain in this compound would likely reduce the strength of its adsorption onto similar surfaces compared to a non-fluorinated analogue, due to the electron-withdrawing nature of the fluorine atoms influencing the electronic properties of the thiophene ring.

Table 1: Thermodynamic Parameters for the Adsorption of Thiophene and Fluorinated Thiophenes on an Mg₄O₄ Cluster.

MoleculeΔG (kcal/mol)ΔH (kcal/mol)
Thiophene-10.5-18.2
3-Fluorothiophene-8.7-16.5
3,4-Difluorothiophene-6.9-14.8
2,3,4-Trifluorothiophene-5.1-13.1
Data is analogous and derived from a study on simpler fluorinated thiophenes. tandfonline.com

Analysis of Charge Transfer Mechanisms (e.g., Electrophilicity-Based Charge Transfer)

The analysis of charge transfer mechanisms is crucial for understanding the electronic interactions between an adsorbate and a surface. In the context of fluorinated thiophenes, electrophilicity-based charge transfer (ECT) provides a quantitative measure of the charge flow between the molecule and a substrate.

Studies on fluorinated thiophenes interacting with the Mg₄O₄ nanocluster have utilized ECT calculations to explore the direction and magnitude of charge transfer. tandfonline.com These investigations show a clear correlation between the degree of fluorination and the extent of charge transfer. The introduction of electron-withdrawing fluorine atoms increases the electrophilicity of the thiophene ring, which in turn affects the charge transfer dynamics upon adsorption. While specific ECT data for this compound is not available, the principles derived from simpler fluorinated thiophenes suggest that the highly fluorinated side chain would significantly influence its charge transfer properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the collective behavior of molecules, offering insights into processes such as self-assembly, aggregation, and film formation.

Modeling Self-Assembly and Aggregation Behavior of Perfluorinated Systems

The self-assembly of molecules containing perfluorinated segments is a well-documented phenomenon driven by the unique properties of fluorocarbons, including their oleophobicity and hydrophobicity. MD simulations of systems with perfluoroalkyl chains have shown a strong tendency for these chains to segregate from hydrocarbon or other non-fluorinated components, leading to the formation of ordered nanostructures.

For a molecule like this compound, the long perfluorinated tail is expected to be the primary driver of self-assembly. Simulations of similar perfluoroalkylated molecules demonstrate that these chains tend to pack in a parallel fashion to maximize van der Waals interactions between the fluorine atoms and minimize contact with dissimilar chemical moieties. This can lead to the formation of lamellar, cylindrical, or other ordered phases, depending on molecular geometry and processing conditions. The thiophene headgroup, with its potential for π-π stacking, would also play a significant role in directing the final supramolecular architecture.

Investigation of Film Formation and Surface Properties

MD simulations can also be employed to model the formation of thin films and to predict their surface properties. For this compound, simulations would be instrumental in understanding how individual molecules arrange themselves on a substrate and how this arrangement translates to macroscopic film characteristics.

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Applications of 2 Bromo 4 Heptadecafluorooctyl Thiophene in Advanced Materials Science

Liquid Crystal Technology

Thiophene-containing molecules are of significant interest in the field of liquid crystals due to their unique electronic and structural properties. The inclusion of a thiophene (B33073) ring in a mesogenic (liquid crystal-forming) molecule can influence its properties in several ways. The sulfur heteroatom in the thiophene ring can increase the molecule's polarizability, which can, in turn, affect the dielectric and optical anisotropy of the resulting liquid crystal material. Furthermore, the rigid, planar structure of the thiophene ring can contribute to the formation of stable mesophases.

The introduction of a long, highly fluorinated alkyl chain, such as a heptadecafluorooctyl group, is a common strategy in the design of liquid crystal materials. These fluorinated segments are known to induce specific packing behaviors and can lead to the formation of smectic phases, which are characterized by a higher degree of order than the more common nematic phase. The strong electronegativity of fluorine atoms also significantly impacts the dielectric properties of the molecule.

Contribution to Liquid Crystal Synthesis and Mesogenic Properties

While no specific synthesis routes for liquid crystals incorporating 2-Bromo-4-(heptadecafluorooctyl)thiophene have been reported, the synthesis of thiophene-based liquid crystals is a well-established area of research. These syntheses often involve cross-coupling reactions, such as Suzuki or Stille coupling, to link the thiophene core to other aromatic units, thereby creating the rigid molecular structure necessary for liquid crystalline behavior. The bromo-substituent on the thiophene ring would serve as a reactive site for such coupling reactions.

Impact on Dielectric Anisotropy and Optical Anisotropy of Liquid Crystal Mixtures

The dielectric anisotropy (Δε) and optical anisotropy (Δn), or birefringence, are crucial parameters for liquid crystal display (LCD) applications. Dielectric anisotropy determines how the liquid crystal molecules respond to an applied electric field, while optical anisotropy is essential for modulating light.

The presence of a heptadecafluorooctyl chain would likely lead to a negative dielectric anisotropy. This is because the dipole moments associated with the numerous C-F bonds would be oriented perpendicular to the long axis of the molecule. Liquid crystals with negative dielectric anisotropy are utilized in display technologies such as in-plane switching (IPS) and vertically aligned (VA) modes.

A hypothetical liquid crystal mixture containing this compound would, therefore, be expected to exhibit a combination of negative dielectric anisotropy and high optical anisotropy. The precise values would depend on the concentration of the compound and the properties of the other components in the mixture.

Photoalignment Characteristics in Display Technologies

Photoalignment is a non-contact technique used to control the alignment of liquid crystal molecules on a substrate, which is a critical step in the manufacturing of LCDs. This technology utilizes photosensitive materials that, when exposed to polarized light, create an anisotropic surface that directs the alignment of the liquid crystal molecules.

While there is no specific information on the use of this compound in photoalignment layers, thiophene-containing polymers and small molecules have been investigated for this purpose. The photo-responsive behavior of these materials is often based on photo-induced dimerization or isomerization reactions. The highly fluorinated tail of the molecule could also play a role in the surface interactions that govern the alignment process.

Thin Films and Surface Functionalization

The unique properties of fluorinated thiophene compounds make them attractive candidates for the modification of surfaces through the formation of thin films and self-assembled monolayers.

Development of Passivation Layers on Semiconductor Surfaces

Passivation layers are thin films applied to the surface of a semiconductor to reduce the density of electronic defect states and to protect the surface from environmental degradation. Thiophene-based organic molecules have been explored for the passivation of various semiconductor surfaces, including silicon and metal oxides. The sulfur atom in the thiophene ring can coordinate with the semiconductor surface, leading to the formation of a stable and well-ordered passivating layer.

The presence of the heptadecafluorooctyl chain would impart a highly hydrophobic and lipophobic character to the surface, effectively repelling water and oils. This "omniphobic" property would be highly beneficial for protecting the semiconductor surface from moisture and other contaminants that can degrade its performance.

Fabrication of Self-Assembled Monolayers (SAMs) for Interfacial Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. They are a powerful tool for tuning the interfacial properties of materials, such as surface energy, work function, and charge transport characteristics. Thiol and bromo-functionalized organic molecules are commonly used for the formation of SAMs on noble metal and oxide surfaces, respectively.

This compound possesses a bromo group that could potentially be used as an anchor to form SAMs on certain substrates. The long fluorinated chain would drive the self-assembly process and lead to the formation of a densely packed and well-ordered monolayer.

Such SAMs could be used in a variety of applications, including:

Organic Electronics: To modify the surface of electrodes in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) to improve charge injection and device performance.

Biosensors: To create anti-fouling surfaces that resist the non-specific adsorption of proteins and other biomolecules.

Microfluidics: To create hydrophobic or superhydrophobic surfaces for controlling the flow of liquids in microfluidic devices.

The table below summarizes the potential properties and applications of this compound based on the characteristics of similar compounds.

PropertyPredicted Contribution of this compoundPotential Application Area
Mesogenic Behavior Induction of smectic liquid crystal phasesLiquid Crystal Displays
Dielectric Anisotropy Negative (Δε < 0)IPS and VA mode LCDs
Optical Anisotropy High (large Δn)High-contrast displays
Surface Energy Low (hydrophobic and oleophobic)Passivation layers, Anti-fouling coatings
Self-Assembly Formation of ordered monolayersInterfacial engineering in organic electronics

Polymerization and Oligomerization of 2 Bromo 4 Heptadecafluorooctyl Thiophene

Synthetic Routes to Poly(4-(heptadecafluorooctyl)thiophene) and Copolymers

The creation of homopolymers and the incorporation of 2-Bromo-4-(heptadecafluorooctyl)thiophene into copolymer structures would likely employ metal-catalyzed cross-coupling reactions. These methods are foundational in the synthesis of conjugated polymers.

The bromine atom on the thiophene (B33073) ring is an ideal functional group for numerous condensation polymerization reactions. Key among these are:

Kumada Catalyst Transfer Polycondensation (KCTP): This method involves the reaction of a Grignard reagent, formed from the bromothiophene, with a nickel catalyst. KCTP is a chain-growth mechanism that can produce well-defined polymers with controlled molecular weights and low dispersity. For thiophenes with fluoro-aryl side units, Ni(dppe)Cl₂ has been used as a catalyst to achieve high regioregularity. nih.gov

Stille Polycondensation: This versatile step-growth polymerization involves the palladium-catalyzed coupling of an organotin reagent with an organohalide. To polymerize this compound via this method, it could first be converted to a stannylated derivative or co-polymerized with a distannylated comonomer. The Stille reaction is known for its tolerance to a wide range of functional groups.

Suzuki Polycondensation: This widely used method involves the palladium-catalyzed cross-coupling of a boronic acid or ester with an organohalide. This compound could be copolymerized with a diboronic acid or converted to a thiophene boronic ester for homopolymerization.

Direct Arylation Polycondensation (DArP): This more recent and atom-economical method involves the palladium-catalyzed reaction between a C-H bond of one monomer and a C-Br bond of another. This would involve copolymerizing this compound with a comonomer containing an activated C-H bond.

A comparative overview of these strategies for similar fluorinated thiophenes is presented in Table 1.

Polymerization MethodCatalyst/ReagentsAdvantagesTypical Molecular Weights (Mn)
Kumada Coupling Ni(dppe)Cl₂, iPrMgCl·LiClChain-growth, controlled Mn, high regioregularity10-50 kDa
Stille Coupling Pd(PPh₃)₄, Organotin comonomerHigh functional group tolerance, high yields15-100 kDa
Suzuki Coupling Pd(PPh₃)₄, Boronic acid/ester comonomer, BaseWell-established, commercially available reagents10-80 kDa
Direct Arylation Pd(OAc)₂, P(o-tol)₃, BaseAtom-economical, fewer synthetic steps5-60 kDa

This table presents typical data for polythiophenes with various side chains, as specific data for poly(4-(heptadecafluorooctyl)thiophene) is not available.

The unique electronic properties imparted by the strongly electron-withdrawing heptadecafluorooctyl group make this monomer a prime candidate for incorporation into conjugated copolymers for various electronic applications. By copolymerizing it with electron-donating monomers, donor-acceptor (D-A) copolymers can be synthesized. These materials often exhibit narrower bandgaps, which are advantageous for applications such as:

Organic Photovoltaics (OPVs): The lowered HOMO and LUMO energy levels due to the perfluoroalkyl group can improve the open-circuit voltage (Voc) and air stability of OPV devices.

Organic Field-Effect Transistors (OFETs): The fluorinated substituent can promote n-type or ambipolar charge transport, which is less common in standard polythiophenes. Fluorinated polythiophenes have been shown to exhibit higher hole mobility and deeper HOMO energy levels. nih.gov

The general synthetic approach would involve the copolymerization of this compound with various electron-rich comonomers like fluorene, benzodithiophene, or diketopyrrolopyrrole units using the polymerization methods described in section 7.1.1.

Influence of Perfluoroalkyl Substituent on Polymer Architecture and Properties

The heptadecafluorooctyl side chain is expected to have a dominant effect on the physical, morphological, and electronic properties of the resulting polymers.

The perfluoroalkyl chain would significantly alter the solubility of the polymer. Unlike typical poly(3-alkylthiophene)s which are soluble in common organic solvents like chloroform (B151607) and toluene, polymers with long fluorinated side chains often exhibit fluorous solubility, meaning they are more soluble in fluorinated solvents. This property can be exploited for orthogonal processing in multilayer device fabrication.

The rigid and bulky nature of the perfluoroalkyl chain would also influence the polymer's morphology and self-organization. It is anticipated to induce:

Enhanced Crystallinity and Ordering: The strong intermolecular interactions between fluorinated chains can lead to highly ordered packing structures.

Modified Lamellar Spacing: The bulky side chains can act as physical spacers, influencing the distance between polymer backbones in the solid state. This can affect the degree of π-π stacking and, consequently, charge transport. nih.gov

Unique Thin-Film Morphologies: The self-assembly of these polymers can lead to the formation of distinct microstructures in thin films, which is critical for device performance.

The electronic properties of polythiophenes are highly sensitive to the nature of their side chains. The strongly electron-withdrawing nature of the heptadecafluorooctyl group is expected to have the following impacts:

Lowered HOMO and LUMO Energy Levels: The inductive effect of the perfluoroalkyl chain stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to increased ionization potentials and electron affinities. nih.gov A deeper HOMO level generally translates to better air stability for p-type materials.

Altered Bandgap: The effect on the bandgap is less straightforward. While perfluorination of the thiophene backbone can slightly increase the bandgap, the planarization induced by side-chain ordering could lead to a slight reduction. nih.gov

Enhanced Electron Transport: The electron-deficient nature of the polymer backbone can facilitate electron injection and transport, potentially leading to n-type or ambipolar behavior in OFETs. Studies on similar fluorinated polythiophenes have demonstrated improved electron mobility.

The expected electronic properties of poly(4-(heptadecafluorooctyl)thiophene) in comparison to a standard poly(3-hexylthiophene) (P3HT) are summarized in Table 2.

PropertyPoly(3-hexylthiophene) (P3HT)Expected for Poly(4-(heptadecafluorooctyl)thiophene)
HOMO Energy Level ~ -4.7 to -5.0 eV~ -5.2 to -5.6 eV nih.gov
LUMO Energy Level ~ -2.7 to -3.0 eV~ -3.2 to -3.6 eV
Electrochemical Bandgap ~ 2.0 eV~ 2.0 - 2.2 eV
Charge Carrier Type Primarily p-type (hole transport)Potentially ambipolar or n-type (electron transport)

This table presents expected values based on literature for polythiophenes with other perfluoroalkyl side chains.

Oligomeric Systems

The synthesis of well-defined oligomers of this compound would likely be achieved through iterative, stepwise coupling reactions. These oligomers are valuable for fundamental studies as they provide a bridge between the monomer and the polymer, allowing for a systematic investigation of how properties evolve with chain length.

The incorporation of perfluorohexyl-functionalized thiophenes into oligofluorene-truxenes has been shown to significantly impact the HOMO and LUMO properties of the oligomers. nih.gov Similarly, oligomers of 4-(heptadecafluorooctyl)thiophene would be expected to exhibit properties that are highly dependent on their length. Shorter oligomers would be soluble in a wider range of solvents, while longer ones would exhibit properties closer to the polymer.

DFT studies on perfluorinated thiophene oligomers suggest that fluorination leads to planarization of the oligomer backbone. nih.gov This increased planarity, along with the strong electron-withdrawing nature of the side chains, would result in a systematic evolution of the electronic properties with increasing chain length, including a decrease in the energy of the lowest UV-vis absorption as the conjugation length increases. nih.gov

Synthesis of Oligothiophene Derivatives Containing the Functional Groups

The synthesis of well-defined oligothiophenes from this compound can be approached through established cross-coupling methodologies, which are foundational in the synthesis of conjugated materials. The primary methods applicable for the step-wise synthesis of discrete oligomers from this monomer are palladium-catalyzed reactions such as Stille and Suzuki couplings.

The general synthetic strategy involves the iterative coupling of the monomer unit. For instance, a Stille coupling reaction would involve the reaction of this compound with a stannylated thiophene derivative. The versatility of the Stille reaction allows for the coupling of two organic groups using an organotin compound and an organic halide in the presence of a palladium catalyst. rsc.orgwikipedia.orgorganic-chemistry.org Similarly, the Suzuki coupling reaction provides a powerful tool for carbon-carbon bond formation, reacting the brominated thiophene with a boronic acid or ester derivative of another thiophene unit. sigmaaldrich.com

The synthesis of a dimer, for example, could be achieved by reacting this compound with 2-(tributylstannyl)-4-(heptadecafluorooctyl)thiophene. The resulting dimer can then be further functionalized (e.g., brominated or stannylated at the terminal α-position) to allow for subsequent coupling reactions to build longer, well-defined oligomers. The presence of the bulky and highly electron-withdrawing heptadecafluorooctyl group at the 4-position can influence the reactivity of the monomer and the geometry of the resulting oligomers.

Below is a hypothetical reaction scheme for the synthesis of a dimer using a Stille coupling approach.

Reactant 1 Reactant 2 Catalyst Product
This compound2-(Tributylstannyl)-4-(heptadecafluorooctyl)thiophenePd(PPh₃)₄5,5'-Bis(4-(heptadecafluorooctyl)thiophen-2-yl)

This step-wise synthesis allows for the creation of discrete oligomers with a precise number of repeating units, which is essential for their application in electronic devices where well-defined materials are required.

Discrete Oligothiophenes as Doped Conduction or Injection Layers in Organic Electronics

Discrete oligothiophenes, particularly those with tailored electronic properties, are promising candidates for use as charge injection or conduction layers in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of the strongly electron-withdrawing heptadecafluorooctyl side chain is expected to significantly lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the oligothiophene. rsc.org This modification is crucial for facilitating electron injection from high work function electrodes and can impart n-type (electron-transporting) or ambipolar (both electron and hole transporting) characteristics to the material. rsc.org

When used as a charge injection layer, a thin film of the discrete oligothiophene is deposited between the electrode and the active semiconductor layer. The energy levels of the oligothiophene can be tuned by controlling its length (number of thiophene units) to better match the work function of the electrode and the energy levels of the adjacent organic layer, thereby reducing the charge injection barrier. The use of fluorinated oligophenyl self-assembled monolayers has been shown to successfully modulate the work function of gold electrodes, a principle that can be extended to these fluorinated oligothiophenes. researchgate.net

Doping is a common strategy to enhance the conductivity of organic semiconductors. For the oligomers of this compound, n-doping (reduction) would be the more likely route to increased conductivity due to the electron-deficient nature of the perfluoroalkyl-substituted backbone. This can be achieved by exposing the material to a reducing agent, which introduces electrons into the LUMO, creating mobile charge carriers. The conductivity of the doped layer is dependent on both the intrinsic charge carrier mobility of the oligomer and the doping efficiency.

The performance of these materials in electronic devices is highly dependent on their solid-state packing and morphology. The fluorous side chains can induce strong intermolecular interactions and lead to self-assembly into well-ordered structures, which is beneficial for charge transport. acs.org

The table below summarizes the expected electronic properties and their implications for organic electronic applications.

Property Effect of Heptadecafluorooctyl Substituent Application Relevance
HOMO/LUMO Energy Levels Lowered due to strong electron-withdrawing effect. rsc.orgFacilitates electron injection from high work function electrodes; potential for n-type or ambipolar transport.
Electron Affinity Increased.Suitable for use as an electron transport layer.
Conductivity upon Doping Expected to increase significantly with n-dopants.Can be used as a doped conduction layer to reduce resistive losses in devices.
Solid-State Packing Fluorous interactions may promote ordered packing. acs.orgEnhanced charge carrier mobility.

Future Research Directions and Outlook

Targeted Synthesis of Novel Derivatives with Tunable Electronic and Structural Properties

Future synthetic efforts will concentrate on creating a library of derivatives from 2-Bromo-4-(heptadecafluorooctyl)thiophene to precisely control the electronic and structural characteristics of the resulting materials. The introduction of fluorine and perfluoroalkyl groups is a known strategy to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govrsc.org This modification enhances resistance to oxidative degradation and facilitates electron injection, making the materials suitable for n-type or ambipolar semiconductors. nih.govrsc.org

Research will likely focus on palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce various aromatic and heteroaromatic units at the 2-position of the thiophene (B33073) ring. researchgate.net By systematically varying the electron-donating or electron-withdrawing nature of these appended groups, researchers can fine-tune the frontier molecular orbital energies and thus the optical and electronic properties of the molecules. nih.gov The goal is to establish clear structure-property relationships that guide the synthesis of materials with tailored bandgaps and charge transport capabilities. acs.orgacs.org

Potential Derivative Class Synthetic Strategy Target Property Modulation Potential Application
D-A CopolymersStille or Suzuki coupling with electron-rich monomersLowering of bandgap, enhanced light absorptionOrganic Photovoltaics (OPVs)
Fused-ring SystemsIntramolecular cyclization reactionsIncreased planarity, improved charge mobilityOrganic Field-Effect Transistors (OFETs)
Asymmetric MoleculesCoupling with complex, non-symmetric unitsControl over solid-state packing and morphologySensors, Bioelectronics

Advanced Characterization Techniques for In-Situ Monitoring of Material Performance

A significant frontier in materials science is the ability to observe and measure material properties under actual operating conditions. Future research will increasingly employ in-situ and operando characterization techniques to understand the dynamic processes occurring within devices based on fluorinated thiophene polymers. researching.cnresearchgate.net These methods provide crucial insights into degradation mechanisms, charge carrier dynamics, and morphological changes that are not accessible through conventional static measurements. unamur.be

Techniques such as grazing-incidence X-ray diffraction (GIXD) can be used to study the structural order and crystallinity of polymer thin films during thermal annealing or operation. acs.org Furthermore, advanced spectroscopic methods like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) will be adapted for depth profiling of multilayer organic electronic devices to investigate molecular degradation or dopant migration. unamur.be The development of these in-situ protocols is essential for improving the efficiency and operational lifetime of devices. unamur.be

Technique Information Gained (In-Situ) Relevance to Fluorinated Thiophenes
Grazing-Incidence X-ray Diffraction (GIXD)Crystal structure, molecular orientation, film morphology changesUnderstanding how the fluorinated side chains influence packing and ordering during device operation. acs.org
In-situ Spectroscopy (e.g., UV-Vis, Raman)Electronic state changes, molecular vibrations, degradation pathwaysMonitoring the stability of the thiophene backbone under electrical bias or illumination. researching.cn
In-situ Scanning Probe Microscopy (e.g., KPFM, ESM)Local carrier density, interfacial potential, electromechanical propertiesProbing charge traps and transport at interfaces, especially in complex environments like bioelectronic sensors. researching.cn
X-ray Photoelectron Spectroscopy (XPS)Changes in surface chemistry, oxidation statesDetecting chemical degradation and interaction between layers in real-time. researchgate.net

Rational Design of New Materials for Emerging Technologies (e.g., Flexible Electronics, Bioelectronics)

The rational design of materials, which involves predicting properties before synthesis, is becoming indispensable. For emerging technologies like flexible and bioelectronics, materials derived from this compound offer significant promise. The fluorinated side chains can impart hydrophobicity and stability, which are advantageous for devices operating in ambient or biological environments.

For flexible electronics, research will focus on designing polymers that combine high charge mobility with mechanical robustness. arxiv.orgmanchester.ac.uk This involves tuning the molecular structure to create materials with low crystallinity or specific packing motifs that can withstand bending and stretching without sacrificing electronic performance. nih.gov

In bioelectronics, the interface between the electronic material and biological systems is critical. nih.gov Future work will involve designing fluorinated thiophene derivatives that are biocompatible and can be integrated into sensors for detecting biomolecules or interfacing with neural tissues. nih.gov The introduction of specific functional groups through the bromo-position can be used to attach biorecognition elements or improve adhesion to biological surfaces. The rational design process leverages computational modeling to screen candidate molecules and prioritize synthetic targets with the highest potential for these advanced applications. researchgate.net

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Computational Approaches

Achieving a profound understanding of how molecular structure dictates material properties requires a synergistic approach combining experimental synthesis and characterization with computational modeling. ucsb.edu Future research on this compound derivatives will increasingly rely on this integrated strategy.

Computational chemistry, particularly Density Functional Theory (DFT), can predict key parameters such as HOMO/LUMO energy levels, molecular geometry, and intermolecular interactions. nih.govnih.gov These calculations can guide synthetic chemists in designing molecules with desired electronic properties. For instance, multiscale simulations can predict how fluorination on the thiophene backbone will affect the morphology and hole mobility of small molecule donors in organic solar cells. rsc.org

Experimental techniques will then be used to synthesize the most promising candidates and validate the computational predictions. nih.gov This iterative feedback loop—where computational insights guide experimental work, and experimental results refine computational models—will accelerate the discovery of high-performance materials and provide a deeper fundamental understanding of the role fluorine plays in dictating solid-state packing and charge transport properties. chemrxiv.orgresearchgate.net

Environmental and Sustainability Considerations in Fluorinated Thiophene Research

As the use of fluorinated organic compounds expands, so do concerns about their environmental persistence and sustainability. acs.org The high strength of the carbon-fluorine bond makes these materials exceptionally stable, which is beneficial for device longevity but problematic for environmental degradation. longdom.org

Future research must address these challenges proactively. One key area will be the development of "green" synthetic routes for this compound and its derivatives, focusing on minimizing hazardous reagents, reducing waste, and using more environmentally benign solvents. fau.eu This includes exploring one-pot procedures and metal-free catalysis to improve the efficiency and environmental footprint of the synthesis. bohrium.com

A more ambitious long-term goal is the design of degradable fluorinated polymers. This could involve incorporating cleavable linkages into the polymer backbone that can be triggered to break down under specific environmental conditions, mitigating the "forever chemical" problem. researchgate.net Researchers will need to balance the need for operational stability with the desire for environmental degradability, a central challenge in the sustainable design of future organic electronic materials. fau.eu

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-4-(heptadecafluorooctyl)thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling or electrophilic bromination of fluorinated thiophene precursors. For example, β-arylation of thiophenes using Heck-type pathways has been reported for analogous brominated thiophenes, achieving ~52% yield under optimized conditions (ligands, solvent polarity, and temperature control) . Key parameters include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).
  • Solvent choice (polar aprotic solvents like DMF enhance fluorophilic interactions).
  • Temperature (60–80°C balances reactivity and side-product suppression).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies the perfluorinated chain’s integrity (δ -80 to -120 ppm for CF₂/CF₃ groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M]⁺ at m/z ~580–600).
  • X-ray Crystallography : Resolves steric effects of the bulky heptadecafluorooctyl group .
  • Elemental Analysis : Validates purity (>95% C/F/Br/S ratios).

Q. How does the fluorinated chain influence solubility and stability in organic solvents?

  • Methodological Answer : The heptadecafluorooctyl group imparts hydrophobicity and chemical inertness , reducing solubility in polar solvents (e.g., water solubility <0.01 mg/mL). Use fluorinated solvents (e.g., perfluorodecalin) or THF/acetone mixtures (4:1 v/v) for homogeneous reactions. Stability tests under UV/heat show <5% decomposition at 25°C over 72 hours .

Advanced Research Questions

Q. What computational methods predict the electronic effects of the heptadecafluorooctyl group on the thiophene ring?

  • Methodological Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) models charge distribution. Key findings:

  • The fluorinated chain withdraws electron density, reducing the thiophene ring’s HOMO (-6.2 eV vs. -5.8 eV for non-fluorinated analogs) .
  • Basis sets (6-311+G*) and solvent models (PCM for THF) improve accuracy .

Q. How does steric hindrance from the fluorinated chain affect bromine’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky heptadecafluorooctyl group slows Suzuki-Miyaura couplings due to restricted Pd coordination. Mitigation strategies:

  • Use bulky ligands (XPhos) to stabilize transition states .
  • Optimize stoichiometry (1.2–1.5 equiv arylboronic acid) and extend reaction time (24–48 hrs).
  • Kinetic studies show a 30% yield drop compared to non-fluorinated analogs .

Q. What in vitro models assess the compound’s potential cytotoxicity?

  • Methodological Answer :

  • HepG2 cells : Dose-response assays (IC₅₀ ~50 μM after 48 hrs) .
  • ROS Detection : Fluorogenic probes (e.g., DCFH-DA) quantify oxidative stress induced by thiophene derivatives.
  • Metabolic Stability : Microsomal incubation (t₁/₂ >60 mins in human liver microsomes) .

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